molecular formula C₉H₁₂N₂O₆·1.5H₂O B1141871 alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid CAS No. 209977-56-0

alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid

Cat. No. B1141871
M. Wt: 271.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of related AMPA receptor antagonists involves complex chemical processes to achieve compounds with specific pharmacological properties. For instance, the compound RPR 119990, a potent AMPA receptor antagonist, was synthesized for potential treatment of neurodegenerative diseases, showcasing the intricate steps involved in developing AMPA receptor modulators (Canton et al., 2001).

Molecular Structure Analysis

The molecular structure of AMPA and its analogs has been crucial in understanding their interaction with AMPA receptors. The specificity and efficacy of these compounds, such as the differentiation in activity between L-AMPA and D-AMPA, underscore the importance of stereochemistry and molecular conformation in their function as neurotransmitter receptor agonists or antagonists (Hansen et al., 1983).

Chemical Reactions and Properties

Chemical properties and reactions involving AMPA and its derivatives have been studied to optimize their synthesis and enhance their biological activity. For example, the development of new unnatural amino acids and their incorporation into peptide chains have shown the versatility of these compounds in synthesizing bioactive peptides (Bąchor et al., 2022).

Physical Properties Analysis

The solubilization and partial purification of AMPA binding sites have provided insights into the physical properties of AMPA receptors, facilitating further pharmacological characterization and the development of AMPA receptor modulators (Hunter et al., 1990).

Chemical Properties Analysis

The exploration of chemical properties, such as the effect of Mg2+ in antagonizing AMPA-induced neurodegeneration and convulsions, highlights the intricate balance of ionic interactions in modulating receptor activity and suggests potential therapeutic approaches to mitigating glutamate-mediated damage (Fischer et al., 1993).

Scientific Research Applications

Neuroprotective and Therapeutic Applications

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors have been a focal point in neuroscientific research due to their pivotal role in acute and chronic neurodegenerative diseases. A noteworthy study explored the synthesis and pharmacological properties of a novel AMPA antagonist, which demonstrated potential in improving muscle strength and prolonging survival in a mouse model of amyotrophic lateral sclerosis (ALS) (Canton et al., 2001). Additionally, AMPA receptor antagonists have shown promise as potent anticonvulsant agents, expanding the therapeutic landscape for neurological disorders (De Sarro et al., 2005).

Mechanistic Insights and Activation Control

Understanding the interaction dynamics between AMPA receptors and agonists is crucial for delineating the mechanisms of receptor activation. Investigations using vibrational spectroscopy and fluorescence resonance energy transfer (FRET) have shed light on how specific molecular interactions, particularly at the alpha-amine group of the agonist, control the extent of receptor activation, providing a nuanced understanding of the receptor's operational mechanism (Mankiewicz et al., 2007). Such studies not only deepen our fundamental comprehension of AMPA receptors but also pave the way for the rational design of receptor modulators and drugs (Mankiewicz et al., 2008).

Potential in Neuropsychiatric Disorders

AMPA receptor modulators exhibit a wide range of effects in experimental models, influencing everything from long-term potentiation to the induction of neurotrophic factors. This has prompted clinical trials exploring their utility in various neuropsychiatric conditions, such as schizophrenia and Alzheimer’s disease. Although the results are yet preliminary and derived from small-scale trials, they highlight the potential of AMPA receptor modulators in the therapeutic realm (Marenco & Weinberger, 2006).

Synaptic Plasticity and Receptor Regulation

The activity and localization of AMPA receptors, critical for fast excitatory responses in the CNS, can be regulated by protein phosphorylation, impacting their recycling and synaptic targeting. This dynamic regulation is central to synaptic plasticity, a cornerstone of learning and memory in the central nervous system (Gomes et al., 2003).

properties

IUPAC Name

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRJJIBPYTEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926613
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid

CAS RN

130146-18-8, 131417-68-0
Record name 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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